molecular formula C16H15N3O4S3 B2608956 N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021030-23-8

N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2608956
CAS No.: 1021030-23-8
M. Wt: 409.49
InChI Key: WAZHZBNWTSWPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O4S3 and its molecular weight is 409.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has identified novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, benzoylphenylamino, and anthracene moieties as potential anticancer agents. These compounds, including structures similar to "N-(4-methoxybenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide," have shown significant in vitro anticancer activity against human breast cancer cell lines (MCF7), with some demonstrating higher cytotoxic activities than the control drug doxorubicin (Ghorab, Bashandy, & Alsaid, 2014).

Antimicrobial and Antibacterial Activities

A series of new pyridazinyl sulfonamide derivatives have been synthesized and shown significant antibacterial activities against various strains such as E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. This highlights the potential of sulfonamide derivatives, including compounds with a core structure similar to the specified chemical, in treating bacterial infections (Mohamed, 2007).

Inhibition of Carbonic Anhydrase

Sulfonamide derivatives have been explored for their role in inhibiting carbonic anhydrase, a key enzyme in various physiological processes. Research on halogenated sulfonamides has shown that they can effectively inhibit the tumor-associated isozyme carbonic anhydrase IX, suggesting potential applications as antitumor agents. This enzyme inhibition is critical for designing therapeutic strategies targeting cancer and other diseases where carbonic anhydrase plays a significant role (Ilies et al., 2003).

Anticonvulsant Activity

Compounds with a thiazolidinone core, bearing a sulfonamide group, have shown promising anticonvulsant activity in animal models. This suggests potential for the development of new anticonvulsant drugs based on the structural features of "this compound" and similar sulfonamide derivatives (Siddiqui et al., 2010).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S3/c1-23-12-6-4-11(5-7-12)9-17-15(20)13-10-25-16(18-13)19-26(21,22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZHZBNWTSWPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.